Cas no 930599-57-8 (4-Iodo-2-methyl-1-(trifluoromethyl)benzene)

4-Iodo-2-methyl-1-(trifluoromethyl)benzene structure
930599-57-8 structure
Product Name:4-Iodo-2-methyl-1-(trifluoromethyl)benzene
CAS-nummer:930599-57-8
MF:C8H6F3I
MW:286.032925128937
CID:4774213
PubChem ID:58016746
Update Time:2024-10-26

4-Iodo-2-methyl-1-(trifluoromethyl)benzene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
    • Benzene, 4-iodo-2-methyl-1-(trifluoromethyl)-
    • 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (ACI)
    • 3-Methyl-4-trifluoromethyl-1-iodobenzene
    • CS-0096130
    • SCHEMBL5309222
    • 930599-57-8
    • A1-10903
    • D75724
    • CS-16365
    • MFCD27933385
    • AKOS037651280
    • VVIDIHOUJXGOHT-UHFFFAOYSA-N
    • Inchi: 1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3
    • InChI-sleutel: VVIDIHOUJXGOHT-UHFFFAOYSA-N
    • LACHT: IC1C=CC(C(F)(F)F)=C(C)C=1

Berekende eigenschappen

  • Exacte massa: 285.947
  • Monoisotopische massa: 285.947
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 155
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 0

4-Iodo-2-methyl-1-(trifluoromethyl)benzene Prijsmeer >>

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4-Iodo-2-methyl-1-(trifluoromethyl)benzene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  30 min
Referentie
Aryl-substituted imidazo[1,2-a]pyridine derivatives as C3a receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Referentie
Preparation of cyclopropyldihydroquinoxalinylpyrrolidinylmethanone derivatives and analogs for use as non-systemic TGR5 agonists
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4-Iodo-2-methyl-1-(trifluoromethyl)benzene Raw materials

4-Iodo-2-methyl-1-(trifluoromethyl)benzene Preparation Products

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